(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorenylmethoxycarbonyl group, and an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid typically involves multiple steps, starting with the preparation of the cyclopropyl group and the fluorenylmethoxycarbonyl group. The amino acid backbone is then introduced through a series of reactions that include protection and deprotection steps to ensure the correct functional groups are available for subsequent reactions.
Cyclopropyl Group Synthesis: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Fluorenylmethoxycarbonyl Group Introduction: The fluorenylmethoxycarbonyl group is typically introduced through a reaction with fluorenylmethoxycarbonyl chloride and an appropriate amine.
Amino Acid Backbone Formation: The amino acid backbone is formed through a series of reactions that include the protection of the amino group, coupling with the cyclopropyl and fluorenylmethoxycarbonyl groups, and subsequent deprotection steps.
Industrial Production Methods
Industrial production of (3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in the formation of new functionalized derivatives.
Scientific Research Applications
(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3R)-4-cyclopropyl-3-aminobutanoic acid: Lacks the fluorenylmethoxycarbonyl group.
(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid: Has a longer carbon chain in the amino acid backbone.
(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid: Has a shorter carbon chain in the amino acid backbone.
Uniqueness
(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the fluorenylmethoxycarbonyl group, along with the specific configuration of the amino acid backbone, makes this compound particularly interesting for various research applications.
Biological Activity
(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, a complex organic compound, is characterized by its unique cyclopropyl and fluorenylmethoxycarbonyl groups. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.
The molecular formula of the compound is C22H23NO4 with a molecular weight of 365.4 g/mol. The IUPAC name is (3R)-4-cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, indicating its structural complexity and potential for diverse interactions within biological systems.
Property | Value |
---|---|
Molecular Formula | C22H23NO4 |
Molecular Weight | 365.4 g/mol |
IUPAC Name | (3R)-4-cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI Key | GKIBRNYPIZYRPI-OAHLLOKOSA-N |
The biological activity of (3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to various physiological effects. Research indicates that it may inhibit specific pathways related to bacterial virulence factors, particularly in Gram-negative pathogens through its effect on the Type III secretion system (T3SS) .
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been shown to inhibit the secretion of carboxypeptidase G2 (CPG2), a virulence factor in certain bacterial strains, at concentrations around 50 µM, demonstrating about 50% inhibition at this level . This suggests that the compound could be useful in developing new antibacterial therapies targeting T3SS.
Cytotoxicity and Selectivity
In vitro assays have indicated that (3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid exhibits selective cytotoxicity against specific cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications as it minimizes adverse effects on healthy tissues .
Case Studies
- Inhibition of Type III Secretion System : A study demonstrated that the compound significantly downregulates the expression of major activators in bacterial systems without completely inhibiting secretion, suggesting a nuanced role in modulating bacterial virulence .
- Anticancer Activity : In a series of experiments involving human cancer cell lines, the compound showed promising results in reducing cell viability at micromolar concentrations, indicating potential for further development as an anticancer agent .
Research Applications
The compound is being explored for various applications:
- Medicinal Chemistry : As a building block for synthesizing more complex therapeutic agents.
- Biological Research : To study interactions with proteins and enzymes involved in disease mechanisms.
- Pharmaceutical Development : Investigated for potential use in drug formulations targeting bacterial infections and cancer therapies.
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(3R)-4-cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C22H23NO4/c24-21(25)12-15(11-14-9-10-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25)/t15-/m1/s1 |
InChI Key |
GKIBRNYPIZYRPI-OAHLLOKOSA-N |
Isomeric SMILES |
C1CC1C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CC1CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.